![molecular formula C12H15ClF3N3O2 B2974195 N1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N3,N3-dimethylpropane-1,3-diamine CAS No. 647824-25-7](/img/structure/B2974195.png)
N1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N3,N3-dimethylpropane-1,3-diamine
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Description
Scientific Research Applications
Organosoluble and Light-Colored Fluorinated Polyimides
Research has demonstrated the synthesis of light-colored and soluble polyimides (PI) using a novel fluorinated diamine derived from similar compounds. These polyimides exhibit excellent mechanical properties, high thermal stability, and good solubility in a variety of solvents. They possess inherent viscosities ranging from 0.55 to 0.98 dL/g, indicating their potential for high-performance applications. The synthesis involves a two-stage process, including thermal and chemical imidization, leading to PIs that are not only mechanically robust but also exhibit low color intensity, dielectric constants, and improved solubility. These characteristics make them suitable for advanced electronic applications (Yang & Chen, 2005).
Novel Polyimides for Enhanced Material Properties
Another study introduced a novel fluorinated aromatic diamine monomer, leading to the synthesis of new fluorine-containing polyimides with high inherent viscosities. These materials displayed remarkable solubility in polar organic solvents and excellent thermal stability, with glass transition temperatures ranging from 223 to 225°C. Their outstanding mechanical properties, such as tensile strengths between 68-89 MPa and initial moduli of 2.14-2.19 GPa, underline their utility in developing materials with superior durability and heat resistance (Yin et al., 2005).
Magnetic Properties of Coordination Polymers
Coordination polymers incorporating diamines related to N1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N3,N3-dimethylpropane-1,3-diamine have been studied for their magnetic properties. For example, a compound involving 2,2-dimethylpropane-1,3-diamine and nickel azide displayed an infinite bidimensional antiferromagnetic structure, presenting weak 3-D ferromagnetism. This highlights the potential of diamine-based coordination polymers in magnetic and electronic applications, contributing to the development of new magnetic materials (Ribas et al., 1994).
Advanced Catalysis and Chemical Reactions
Research into the reactivity of chloronitrobenzene with diamines under high pressure has shown the formation of unique cyclization products. This exploration contributes to our understanding of chemical reactivity and the potential for synthesizing novel compounds with specific functions, including potential applications in catalysis and material synthesis (Ibata et al., 1995).
properties
IUPAC Name |
N-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClF3N3O2/c1-18(2)5-3-4-17-10-7-9(13)8(12(14,15)16)6-11(10)19(20)21/h6-7,17H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOGXGBPYYBSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(C=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N3,N3-dimethylpropane-1,3-diamine |
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